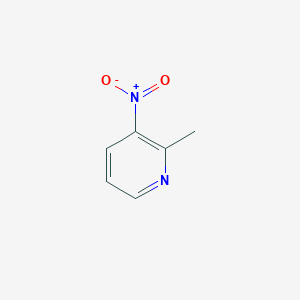

2-Methyl-3-nitropyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic and Medicinal Chemistry

Pyridine, a six-membered aromatic ring containing one nitrogen atom, and its derivatives are fundamental scaffolds in the realms of organic and medicinal chemistry. Their unique structural and electronic properties have made them indispensable in the development of a wide array of functional molecules. openaccessjournals.com The presence of the nitrogen heteroatom influences their reactivity, stability, and pharmacological profiles. openaccessjournals.com

Historically isolated from coal tar, the study and synthesis of pyridine derivatives have expanded dramatically. openaccessjournals.com This expansion is largely driven by their diverse biological activities and their role as building blocks in synthetic organic chemistry. researchgate.netlifechemicals.com Pyridine-based structures are found in numerous natural products, including essential vitamins like vitamin B6 (pyridoxol) and nicotinamide, as well as alkaloids such as papaverine. lifechemicals.com

In the pharmaceutical industry, pyridine derivatives are a common feature in many FDA-approved drugs, highlighting their therapeutic importance. lifechemicals.com They have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and anticonvulsant properties, among others. researchgate.netresearchgate.net This wide range of applications underscores the critical role of pyridine derivatives in the ongoing quest for new and effective therapeutic agents. openaccessjournals.com

Contextualizing 2-Methyl-3-nitropyridine as a Key Research Compound

Within the extensive family of pyridine derivatives, this compound stands out as a compound of significant research interest. Its structure, featuring a methyl group at the 2-position and a nitro group at the 3-position of the pyridine ring, provides a unique combination of electronic and steric properties. This substitution pattern makes it a versatile intermediate for the synthesis of more complex molecules.

The presence of the nitro group, a strong electron-withdrawing group, activates the pyridine ring for various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net This reactivity is a cornerstone of its utility, allowing for the introduction of a wide range of functional groups. The methyl group, in turn, can also participate in various reactions, further expanding its synthetic potential. mdpi.com

Research has demonstrated that this compound is a valuable starting material for the synthesis of various heterocyclic systems. chemicalbook.com For instance, it is used to synthesize 3-substituted-4- or 6-azaindoles and 3-azaindolyl-4-arylmalemides, compounds that have shown antiproliferative activity. chemicalbook.com Its role as a building block extends to the creation of novel fluorescent molecules and other functional materials. nih.gov

The synthesis of this compound itself has been a subject of study, with researchers developing reliable methods to produce it in good yields. mdpi.comresearchgate.net A common approach involves the reaction of 2-chloro-3-nitropyridine (B167233) with a malonic ester anion, followed by hydrolysis and decarboxylation. mdpi.comnih.govresearchgate.net Another reported synthesis involves a Suzuki reaction between 2-chloro-3-nitropyridine and methylboronic acid. chemicalbook.com

Overview of Research Trajectories for Nitropyridine Systems

The broader class of nitropyridine systems, to which this compound belongs, is a fertile ground for chemical research. mdpi.com These compounds are recognized as valuable precursors for a wide range of mono- and polynuclear heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. mdpi.com

A significant area of investigation involves the functionalization of the nitropyridine ring. The nitro group's ability to act as a leaving group in SNAr reactions is a key focus. mdpi.comnih.gov Research has explored the selective substitution of the nitro group with various nucleophiles, such as thiols, to generate new derivatives with potentially interesting biological or material properties. nih.govresearchgate.net The regioselectivity of these reactions, influenced by other substituents on the pyridine ring, is an area of active study. nih.gov

Another important research trajectory is the reduction of the nitro group to an amino group. This transformation provides access to aminopyridines, which are themselves crucial intermediates in the synthesis of a vast number of biologically active compounds and pharmaceuticals. mdpi.comgoogle.com For example, the reduction of this compound yields 2-methyl-3-aminopyridine, a precursor for other functionalized pyridines. google.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-5-6(8(9)10)3-2-4-7-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFGTKQIRWHYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10317136 | |

| Record name | 2-Methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18699-87-1 | |

| Record name | 18699-87-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=311455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10317136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 3 Nitropyridine

Synthesis from Halogenated Pyridine (B92270) Precursors

A common and reliable approach to synthesizing 2-methyl-3-nitropyridine involves the use of halogenated pyridine precursors, particularly 2-chloro-3-nitropyridine (B167233). The high reactivity of the 2-chloro group, activated by the adjacent nitro group, makes it an excellent substrate for nucleophilic substitution.

A robust, multi-step method for the synthesis of this compound begins with the reaction of 2-chloro-3-nitropyridine with a malonic ester anion. mdpi.comresearchgate.net This process leverages the high reactivity of 2-chloro-3-nitropyridines towards nucleophiles. mdpi.com The malonic ester anion is typically generated in situ from diethyl malonate using a base. mdpi.comgoogle.com While bases like sodium metal or sodium hydride have been used, optimizations have led to the use of more convenient bases such as potassium carbonate in anhydrous tetrahydrofuran (B95107) (THF). mdpi.com

The reaction proceeds smoothly to yield a substituted malonic ester intermediate. mdpi.com This intermediate is then subjected to hydrolysis and decarboxylation, usually in aqueous sulfuric acid, without the need for purification. mdpi.com This sequence effectively replaces the chlorine atom with a methyl group, affording this compound in moderate to good yields and high purity. mdpi.com A patent describes a similar process where diethyl malonate reacts with an alkali metal to form the salt, which then undergoes a condensation reaction with a toluene (B28343) solution of 2-chloro-3-nitropyridine, followed by decarboxylation under acidic conditions to yield the final product with a molar yield of 95%. google.com

Nucleophilic Substitution : The malonic ester anion attacks the 2-position of 2-chloro-3-nitropyridine, displacing the chloride.

Hydrolysis : The resulting diethyl 2-(3-nitropyridin-2-yl)malonate is hydrolyzed to the corresponding dicarboxylic acid.

Decarboxylation : The malonic acid derivative readily loses carbon dioxide upon heating to yield this compound. wikipedia.orgaskthenerd.com

Table 1: Reaction Conditions for Malonic Ester Synthesis of this compound

| Precursor | Reagents | Base | Solvent | Key Steps | Yield | Ref |

|---|---|---|---|---|---|---|

| 2-Chloro-3-nitropyridine | Diethyl malonate | K₂CO₃ | Anhydrous THF | 1. Condensation2. Hydrolysis & Decarboxylation (aq. H₂SO₄) | Moderate to Good | mdpi.com |

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for forming carbon-carbon bonds. While direct methylation of 2-chloro-3-nitropyridine via standard cross-coupling reactions is not extensively detailed in the provided search results, the reactivity of similar systems suggests its feasibility. Palladium(0) catalysts are known to facilitate nucleophilic substitution at methyl positions on heterocyclic cores, like coumarins, through the formation of a π-benzyl-like complex. nih.gov This allows for a variety of carbon, nitrogen, and sulfur nucleophiles to be introduced. nih.gov

Although direct Heck coupling attempts on 2-chloro-3-nitropyridines have been reported to be unsuccessful due to side reactions at elevated temperatures, other palladium-catalyzed reactions like the Sonogashira coupling have been applied successfully to these substrates. mdpi.com This indicates that with the appropriate choice of catalyst, ligand, and methylating agent (e.g., methylboronic acid for Suzuki coupling or methyl Grignard for Kumada coupling), a palladium-catalyzed route could potentially be developed for the synthesis of this compound. The development of such methods remains an area of interest for creating milder and more versatile alternatives to traditional nucleophilic substitution pathways.

Alternative Synthetic Routes

Beyond the functionalization of halogenated pyridines, other strategies have been developed that either build the ring system from acyclic precursors or modify the existing pyridine core through different activation methods.

Three-component ring transformation (TCRT) offers a "scrap and build" approach to synthesizing highly functionalized pyridine rings that may be difficult to obtain through other methods. nih.govencyclopedia.pub This strategy often employs a highly electron-deficient pyridone, such as 1-methyl-3,5-dinitro-2-pyridone, as a substrate. nih.govdoaj.org

In a typical TCRT reaction, the dinitropyridone reacts with a ketone and a nitrogen source, like ammonia (B1221849) or ammonium (B1175870) acetate. nih.govkochi-tech.ac.jp The reaction proceeds through a nucleophilic-type ring transformation where the original pyridone ring is opened and re-cyclized, incorporating atoms from the ketone and the nitrogen source to form a new pyridine ring. nih.gov For instance, the reaction of 1-methyl-3,5-dinitro-2-pyridone with acetophenone (B1666503) in the presence of a large excess of ammonia at 120°C can produce 3-nitro-6-phenylpyridine in 81% yield. encyclopedia.pub While this specific example does not yield this compound, it demonstrates the principle of constructing a substituted nitropyridine from simple precursors. encyclopedia.pub By selecting the appropriate ketone (in this case, a propanone derivative) and nitrogen source, this methodology could theoretically be adapted to synthesize the target compound. nih.gov

Table 2: Example of a Three-Component Ring Transformation (TCRT) for Nitropyridine Synthesis

| Substrate | Reagents | Product | Yield | Ref |

|---|

The direct nitration of 2-methylpyridine (B31789) (also known as 2-picoline) is another potential route to this compound. wikipedia.org However, the electrophilic nitration of the pyridine ring is generally challenging. The nitrogen atom in the ring is basic and becomes protonated under strongly acidic nitrating conditions (e.g., nitric acid/sulfuric acid). researchgate.net This protonated form, the pyridinium (B92312) ion, is highly electron-deficient and deactivated towards electrophilic attack.

Despite this difficulty, methods have been developed to achieve nitration. One effective method involves using nitric acid in trifluoroacetic anhydride (B1165640). semanticscholar.org This procedure has been shown to produce various 3-nitropyridines from substituted pyridines in yields ranging from 10-83%. semanticscholar.org While direct nitration of 2-picoline often yields a mixture of isomers, the primary product is typically 2-methyl-5-nitropyridine, with this compound formed as a minor product. Achieving selectivity for the 3-position remains a significant challenge in the direct nitration of 2-substituted pyridines. Recent strategies have emerged for the meta-nitration of pyridines, although these often require multi-step sequences involving the temporary dearomatization of the pyridine ring. acs.org

Reactivity and Mechanistic Investigations of 2 Methyl 3 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a principal reaction pathway for the functionalization of electron-deficient aromatic systems like nitropyridines. mdpi.com In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. wikipedia.org For 2-methyl-3-nitropyridine and its derivatives, the nitro group itself can act as the leaving group, a process that is relatively uncommon for non-activated nitro groups. mdpi.comresearchgate.net

This compound and its derivatives readily undergo SNAr reactions with sulfur nucleophiles, such as thiolate anions. mdpi.comresearchgate.net These reactions typically proceed smoothly to yield 2-alkylthio- or 2-arylthio-pyridines in good yields. mdpi.com For instance, when 2-methyl-3,5-dinitropyridine (B14619359) is treated with benzyl (B1604629) mercaptan (BnSH) in the presence of a base, monosubstitution products are formed where a nitro group is displaced by the benzylthiolate anion. mdpi.comresearchgate.net The reactions of various 2-methyl- and 2-vinyl-3-nitropyridines with thiols demonstrate the general applicability of this transformation. nih.gov

Table 1: Nucleophilic Aromatic Substitution of Nitropyridines with Thiolates An interactive table summarizing the reaction of various nitropyridine substrates with different sulfur nucleophiles, detailing the specific products formed and their respective yields.

| Substrate | Nucleophile | Product(s) | Yield/Ratio |

| 2-Methyl-3,5-dinitropyridine | Benzylthiolate | 2-Methyl-3-(benzylthio)-5-nitropyridine & 2-Methyl-5-(benzylthio)-3-nitropyridine | Mixture, 3-isomer is major |

| 2-Methyl-3-nitro-5-bromopyridine | Thiophenolate | 2-Methyl-3-(phenylthio)-5-bromopyridine | Selective for NO₂ substitution |

| (E)-2-(4-methoxystyryl)-3,5-dinitropyridine | Benzylthiolate | (E)-2-(4-methoxystyryl)-3-(benzylthio)-5-nitropyridine & (E)-2-(4-methoxystyryl)-5-(benzylthio)-3-nitropyridine | Mixture |

The selectivity of SNAr reactions on substituted this compound systems is a key aspect of their chemistry.

Regioselectivity: In substrates containing two nitro groups, such as 2-methyl-3,5-dinitropyridine, the incoming nucleophile can potentially attack the carbon at position 3 or 5. Studies have shown that reaction with benzylthiolate results in a mixture of isomers, with the 3-substituted product being predominant. mdpi.comresearchgate.net This regioselectivity is influenced by a combination of electronic effects from substituents on the pyridine (B92270) ring and steric effects originating from the nucleophile. mdpi.comresearchgate.net

Chemoselectivity: When the pyridine ring bears different potential leaving groups, the reaction demonstrates high chemoselectivity. For example, in 2-methyl-3-nitro-5-bromopyridine, the 3-nitro group is selectively substituted by sulfur nucleophiles over the bromine atom at the 5-position. nih.gov This is noteworthy because halogens are typically considered viable leaving groups in SNAr reactions. researchgate.net This preference indicates that the 3-nitro group is more labile under these reaction conditions.

A significant feature of the reactivity of this compound is the nucleophilic substitution of a "non-activated" nitro group. mdpi.comresearchgate.net In classical SNAr chemistry, a leaving group is typically activated by strong electron-withdrawing groups in the ortho and/or para positions. wikipedia.org In the 3-nitropyridine (B142982) system, the nitro group at C-3 is not directly conjugated with another activating group in this manner. Despite this, it is readily displaced by potent nucleophiles like thiolates. mdpi.comnih.gov This mode of reactivity, while well-documented for highly activated systems like 1,3,5-trinitrobenzene, is less common for mononitro-heterocycles. mdpi.comresearchgate.net The inherent electron deficiency of the pyridine ring, combined with the electron-withdrawing nature of the nitro group, sufficiently lowers the energy barrier for nucleophilic attack and subsequent displacement of the nitrite (B80452) ion. mdpi.com

Condensation Reactions at the 2-Methyl Position

The methyl group at the C-2 position of the pyridine ring is activated by the adjacent ring nitrogen and the electron-withdrawing 3-nitro group. This activation increases the acidity of the methyl protons, enabling them to be abstracted by a base to form a carbanion, which can then participate in condensation reactions. mdpi.comresearchgate.net

The activated 2-methyl group readily undergoes condensation with a variety of aromatic aldehydes. mdpi.comresearchgate.net This reaction is typically catalyzed by a base, such as piperidine, and proceeds upon heating in a suitable solvent like toluene (B28343). nih.govresearchgate.net The reaction provides a direct and efficient route to synthesize 1,2-diarylethene analogues where one of the aryl groups is a 3-nitropyridyl moiety. nih.gov The scope of the reaction is broad, accommodating a range of substituted aromatic aldehydes. mdpi.com

The condensation reaction between this compound and aromatic aldehydes leads to the formation of 2-vinyl-3-nitropyridines, often referred to as 2-styryl-3-nitropyridines. mdpi.comresearchgate.net These reactions are reported to be highly stereoselective, yielding the trans-isomer as the exclusive or major product. researchgate.netnih.gov The formation of these compounds represents a viable metal-free alternative to transition-metal-catalyzed cross-coupling methods like the Heck reaction. mdpi.comresearchgate.net

Table 2: Synthesis of 2-Vinyl-3-nitropyridines via Condensation An interactive table detailing the condensation of this compound derivatives with various aromatic aldehydes, showing the aldehyde used and the yield of the resulting 2-vinyl-3-nitropyridine product.

| 2-Methylpyridine (B31789) Substrate | Aromatic Aldehyde | Product Yield |

| 2-Methyl-3,5-dinitropyridine | Benzaldehyde | High |

| 2-Methyl-3,5-dinitropyridine | 4-Chlorobenzaldehyde | High |

| 2-Methyl-3,5-dinitropyridine | 4-(Dimethylamino)benzaldehyde | High |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | 4-Nitrobenzaldehyde | High |

Reduction of the Nitro Group

The reduction of the nitro group in aromatic and heteroaromatic compounds is a pivotal transformation, frequently employed to synthesize primary amines. In the case of this compound, this reaction yields 2-amino-3-methylpyridine (B33374) (also known as 3-methyl-2-pyridinamine), a valuable building block in medicinal and materials chemistry. The conversion can be achieved using various reducing agents and methodologies, with catalytic hydrogenation being a common and efficient approach.

Catalytic hydrogenation is a widely used method for the reduction of nitro groups due to its high efficiency and often clean reaction profiles. commonorganicchemistry.com Standard catalysts for this transformation include palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide (PtO₂). commonorganicchemistry.comwikipedia.org The choice of catalyst and reaction conditions can be tailored to accommodate other functional groups within the molecule. For instance, Raney nickel is often preferred when the substrate contains halogen substituents that could be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com

Another established method involves the use of metals in an acidic medium, such as iron in acetic acid or tin(II) chloride. wikipedia.orgnih.gov These classical methods are robust and remain relevant in modern synthesis. Recent advancements have also introduced milder, more chemoselective reagents. For example, iron complexes have been developed as catalysts for nitro reductions using silanes as the reducing agent, allowing the reaction to proceed at room temperature and tolerate other reducible groups like carbonyls. nih.gov Mechanistic studies of such iron-catalyzed reductions suggest the involvement of a nitroso intermediate on the pathway to the amine. nih.gov

The following table summarizes common conditions for the reduction of nitroarenes, which are applicable to this compound.

| Reagent/Catalyst | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Hydrogen gas, solvent (e.g., ethanol (B145695), methanol) | 2-Amino-3-methylpyridine | A highly efficient and common method for both aromatic and aliphatic nitro group reductions. commonorganicchemistry.com |

| H₂, Raney Ni | Hydrogen gas, solvent (e.g., ethanol) | 2-Amino-3-methylpyridine | Useful for substrates containing halogens to avoid dehalogenation. commonorganicchemistry.com |

| Fe, Acid | Iron powder in an acidic medium like acetic acid or with NH₄Cl. | 2-Amino-3-methylpyridine | A classic, cost-effective method that is mild enough to preserve other reducible groups. wikipedia.orgnih.gov |

| SnCl₂ | Typically in a solvent like ethanol or ethyl acetate. | 2-Amino-3-methylpyridine | Provides a mild reduction, often used when other methods are not suitable. wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems. | 2-Amino-3-methylpyridine | Can offer selectivity in molecules with multiple nitro groups. wikipedia.org |

Oxidation Reactions

The oxidation of the pyridine nitrogen atom in this compound results in the formation of this compound N-oxide. Pyridine N-oxides are important synthetic intermediates because the N-oxide group significantly alters the electronic properties of the pyridine ring. nih.govresearchgate.net It activates the ring towards electrophilic substitution, particularly at the 4-position, and also influences the reactivity of adjacent groups. nih.govmdpi.comnih.gov

The synthesis of pyridine N-oxides is typically achieved by treating the parent pyridine with an oxidizing agent. organic-chemistry.org Common reagents for this transformation include hydrogen peroxide, often in the presence of an acid like acetic acid, or peroxy acids such as perbenzoic acid. orgsyn.org The urea-hydrogen peroxide complex (UHP) is another stable, safe, and efficient reagent for the N-oxidation of nitrogen heterocycles. nih.govorganic-chemistry.org

Research has shown that this compound derivatives can be successfully oxidized to their corresponding N-oxides. For instance, the oxidation of related 2-methyl-3-nitropyridines has been accomplished using the hydrogen peroxide-urea complex, yielding the N-oxides in moderate yields. nih.gov The presence of the N-oxide moiety, similar to a nitro group, can increase the acidity of the adjacent methyl group, facilitating its participation in condensation reactions. mdpi.comnih.gov

The table below details typical reagents used for the N-oxidation of pyridines, applicable to the synthesis of this compound N-oxide.

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Hydrogen Peroxide / Acetic Acid | Reaction is typically heated in glacial acetic acid. | A classic and widely used method for preparing pyridine-1-oxides. orgsyn.org |

| Urea-Hydrogen Peroxide (UHP) | Can be performed in various solvents or under solid-state conditions. | A stable and easy-to-handle solid source of hydrogen peroxide, effective for N-oxidation. nih.govorganic-chemistry.org |

| Perbenzoic Acid | Performed in an inert solvent like benzene. | A potent peroxy acid used for oxidation reactions. orgsyn.org |

| Sodium Percarbonate | Used with rhenium-based catalysts under mild conditions. | An efficient and environmentally friendly oxygen source. organic-chemistry.org |

Derivatization and Functionalization of 2 Methyl 3 Nitropyridine Scaffolds

Synthesis of 2-Styryl-3-nitropyridines

The synthesis of 2-styryl-3-nitropyridines from 2-methyl-3-nitropyridine precursors represents a significant derivatization pathway. The methyl group on the pyridine (B92270) ring, activated by the adjacent nitrogen atom and the nitro group, is sufficiently acidic to react with aromatic aldehydes. mdpi.com This condensation reaction proceeds under mild conditions, typically involving heating in a solvent like toluene (B28343) with a catalytic amount of a base such as piperidine. mdpi.com

This method provides a metal-free alternative to traditional cross-coupling reactions like the Heck reaction for creating unsymmetrical 1,2-diarylethenes. mdpi.comresearchgate.net The reaction is versatile, accommodating a variety of substituted aromatic aldehydes, including those with strong electron-donating groups like the dimethylamino group, without a significant impact on reaction time or yield. mdpi.com The process consistently yields the trans-isomer of the 2-styryl-3-nitropyridine product in high purity. mdpi.comresearchgate.net

| Starting Material | Aldehyde | Product | Yield (%) |

| 2-methyl-3,5-dinitropyridine (B14619359) | Benzaldehyde | 2-(2-phenylvinyl)-3,5-dinitropyridine | 95 |

| 2-methyl-3,5-dinitropyridine | 4-Methoxybenzaldehyde | 2-(4-methoxy-styryl)-3,5-dinitropyridine | 98 |

| 2-methyl-3,5-dinitropyridine | 4-(Dimethylamino)benzaldehyde | 2-[4-(dimethylamino)styryl]-3,5-dinitropyridine | 91 |

| 2-methyl-3,5-dinitropyridine | 4-Nitrobenzaldehyde | 2-(4-nitrostyryl)-3,5-dinitropyridine | 96 |

This table presents a selection of 2-styryl-3-nitropyridine derivatives synthesized from the reaction of 2-methyl-3,5-dinitropyridine with various aromatic aldehydes, highlighting the high yields obtained. mdpi.com

Preparation of 2-N-Phenylamino-methyl-nitropyridine Isomers

The synthesis of 2-N-phenylamino-methyl-nitropyridine isomers involves a multi-step process starting from substituted 2-aminomethylpyridines. mdpi.com For example, the preparation of 2-N-phenylamino-3-nitro-6-methylpyridine and 2-N-phenylamino-3-nitro-4-methylpyridine begins with the respective 2-amino-6-methylpyridine (B158447) and 2-amino-4-methylpyridine (B118599) precursors. mdpi.com

The general synthetic route includes the following key transformations:

Nitration : The starting aminomethylpyridine is nitrated to introduce the nitro group onto the pyridine ring. mdpi.com

Hydroxylation : The amino group is subsequently converted into a hydroxyl group, yielding a 2-hydroxy derivative. mdpi.com

Chlorination : The hydroxy derivative is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃), to produce the corresponding 2-chloro intermediate. mdpi.com

Amination : The final step involves the nucleophilic substitution of the chlorine atom with phenylamine, forming the target 2-N-phenylamino-methyl-nitropyridine product. mdpi.com

Following the synthesis, purification is typically achieved through multiple recrystallizations from solvents like ethanol (B145695) to ensure high purity of the final isomeric compounds. mdpi.com

| Step | Reagents/Conditions | Intermediate/Product |

| 1. Nitration | Nitrating agent | Nitrated aminomethylpyridine |

| 2. Hydroxylation | - | 2-Hydroxy-methyl-nitropyridine |

| 3. Chlorination | POCl₃ | 2-Chloro-methyl-nitropyridine |

| 4. Amination | Phenylamine | 2-N-Phenylamino-methyl-nitropyridine |

This table outlines the general synthetic sequence for the preparation of 2-N-Phenylamino-methyl-nitropyridine isomers. mdpi.com

Formation of Azaindole Derivatives

Nitropyridines, including derivatives of this compound, are valuable precursors for the synthesis of azaindoles, which are important structural motifs in medicinal chemistry. rsc.orgnanobioletters.com The transformation typically involves the reduction of the nitro group to an amine, followed by a cyclization reaction to form the fused bicyclic azaindole system.

A common strategy involves the following steps:

Reduction of the Nitro Group : The nitro group of a substituted nitropyridine is reduced to an amino group. For instance, this compound can be converted to 2-methyl-3-aminopyridine via hydrogenation catalyzed by palladium on carbon (Pd/C). google.com

Acylation : The resulting aminopyridine is acylated. For example, 2-amino-3-methylpyridine (B33374) reacts with acetic anhydride (B1165640) to produce 2-acetamido-3-methylpyridine. google.com

Cyclization : The acetylated intermediate undergoes a base-mediated intramolecular cyclization to form the azaindole ring. This step can be effected by strong bases like sodium amide in the presence of N-methylaniline to yield the corresponding 2-methyl-7-azaindole. google.com

This synthetic approach provides an efficient route to various substituted azaindoles, starting from readily available nitropyridine derivatives. nanobioletters.comgoogle.com

Development of Other Substituted Nitropyridine Derivatives

The this compound scaffold can be functionalized to create a variety of other substituted nitropyridines through several reaction types.

Nucleophilic Aromatic Substitution (SNAr) : Both 2-methyl-3-nitropyridines and their 2-styryl derivatives readily react with sulfur nucleophiles, such as thiolate anions. mdpi.comresearchgate.net In these SNAr reactions, the nitro group at the 3-position is selectively substituted. nih.gov For example, when 2-methyl-3-nitropyridines are heated with thiols in the presence of a base like potassium carbonate, the corresponding 3-thioether products are formed selectively. nih.gov This reaction demonstrates that the 3-NO₂ group can be more susceptible to nucleophilic attack than other potential leaving groups, such as a halogen at the 5-position. nih.gov

Oxidation to N-Oxides : The pyridine nitrogen of 2-methyl-3-nitropyridines can be oxidized to form the corresponding N-oxide. nih.gov This transformation is typically achieved using oxidizing agents like a hydrogen peroxide-urea complex. nih.gov The resulting N-oxides are important synthetic intermediates, as the N-oxide group can activate the pyridine ring for further functionalization. researchgate.net

Reduction and Diazotization : The nitro group can be completely removed and replaced with other functional groups. A three-step process can convert this compound into 2-methyl-3-bromopyridine. google.com

Reduction : The nitro group is reduced to an amino group (2-methyl-3-aminopyridine) via catalytic hydrogenation. google.com

Diazotization : The resulting amine is converted into a diazonium salt using sodium nitrite (B80452) in an acidic medium. google.com

Substitution : The diazonium salt is then treated with a bromine source to yield 2-methyl-3-bromopyridine. google.com

| Starting Material | Reagents | Product Type |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol, K₂CO₃ | Thioether Derivative |

| 2-Methyl-3-nitro-5-chloropyridine | Hydrogen peroxide-urea | N-Oxide Derivative |

| This compound | 1. H₂, Pd/C; 2. NaNO₂, H⁺; 3. Br⁻ | Bromo-pyridine Derivative |

This table summarizes various functionalization reactions starting from this compound derivatives. google.comnih.gov

Spectroscopic and Structural Elucidation of 2 Methyl 3 Nitropyridine and Its Derivatives

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray diffraction analysis is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method has been applied to several derivatives of 2-methyl-3-nitropyridine to elucidate their crystal structures, molecular conformations, and intermolecular interactions.

In a study of 2-N-phenylamino-3-nitro-6-methylpyridine , it was found that the compound crystallizes in the centrosymmetric space group P21/n of the monoclinic system, with four molecules per unit cell. nih.gov The conformation of the molecule is not planar; the nitro group is slightly twisted with respect to the pyridine (B92270) ring by an angle of 10.30(12)°, while the dihedral angle between the pyridine and phenyl rings is 2.90(14)°. The crystal structure is stabilized by a weak intramolecular N–H∙∙∙O hydrogen bond.

Another derivative, 2,2′-disulfanodiylbis(6-methyl-3-nitropyridine) , was also characterized using X-ray diffraction. This compound crystallizes in the centrosymmetric monoclinic space group P21/n with two molecules in the unit cell. researchgate.net The molecule possesses a C-S-S-C disulfide bridge that connects two identical 6-methyl-3-nitropyridine fragments.

The crystal structures of other related compounds, such as 4,4′-dimethyl-3,3′-dinitro-2,2′-hydrazobipyridine and 6,6′-dimethyl-3,3′,5,5′-tetranitro-2,2′-hydrazobipyridine , have also been determined. The former crystallizes in the P1 space group, while the latter belongs to the monoclinic P21/n space group. researchgate.net In both structures, intramolecular N-H···O hydrogen bonds play a crucial role in stabilizing the molecular conformation, and the molecules are further linked by weak intermolecular C-H···O interactions. researchgate.net

| Compound | Crystal System | Space Group | Z | Key Structural Features |

|---|---|---|---|---|

| 2-N-phenylamino-3-nitro-6-methylpyridine | Monoclinic | P21/n | 4 | Non-planar conformation; Intramolecular N–H∙∙∙O hydrogen bond |

| 2,2′-disulfanodiylbis(6-methyl-3-nitropyridine) | Monoclinic | P21/n | 2 | Disulfide bridge linking two pyridine fragments |

| 4,4′-dimethyl-3,3′-dinitro-2,2′-hydrazobipyridine | Triclinic | P1 | - | Intramolecular N-H···O hydrogen bonds; Intermolecular C-H···O interactions and π-π stacking |

| 6,6′-dimethyl-3,3′,5,5′-tetranitro-2,2′-hydrazobipyridine | Monoclinic | P21/n | 2 | Intramolecular N-H···O hydrogen bonds; Intermolecular C-H···O contacts |

Vibrational Spectroscopy Studies (Infrared and Raman)

For derivatives such as 2-N-phenylamino-4-methyl-3-nitropyridine and 2-N-phenylamino-6-methyl-3-nitropyridine , the vibrational modes of the nitro (NO2) group are particularly prominent. nih.gov The asymmetric stretching (νas(NO2)) and symmetric stretching (νs(NO2)) vibrations give rise to intense IR absorption bands. nih.gov Other characteristic vibrations include scissoring (δ(NO2)) and wagging (ω(NO2)) modes. nih.gov

In the case of 2-amino-3-methyl-5-nitropyridine , a comprehensive vibrational analysis has been performed using both experimental FTIR and FT-Raman spectroscopy, complemented by density functional theory (DFT) calculations. nih.gov The molecule, consisting of 18 atoms, has 48 normal modes of vibration, all of which are both IR and Raman active. nih.gov

The vibrational spectra of these compounds are complex, with characteristic bands arising from the pyridine ring, methyl group, and any other substituents. For instance, the C-H stretching vibrations of the heteroaromatic ring typically appear in the region of 3100-3000 cm-1. elixirpublishers.com The ring carbon-carbon stretching vibrations are generally observed between 1625 and 1430 cm-1. elixirpublishers.com

| Vibrational Mode | 2-N-phenylamino-4-methyl-3-nitropyridine | 2-N-phenylamino-6-methyl-3-nitropyridine |

|---|---|---|

| νas(NO2) | 1378–1567 | 1434–1578 |

| νs(NO2) | 1162–1378 | 1156–1373 |

| δ(NO2) | 833–845 | - |

| ω(NO2) | 720–725 | - |

| ν(NH) | 3433, 3304 | 3430, 3311 |

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. Both 1H and 13C NMR have been utilized to characterize this compound and its derivatives, providing information on the chemical environment of the hydrogen and carbon atoms, respectively.

The 1H NMR spectrum of this compound is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the electron-donating nature of the methyl group.

For derivatives like 2-N-phenylamino-4-methyl-3-nitropyridine and 2-N-phenylamino-6-methyl-3-nitropyridine , the 13C NMR spectra provide signals for the carbon atoms of the pyridine and phenyl rings, as well as the methyl group. nih.gov The chemical shifts in these compounds are influenced by the positions of the various substituents.

In the case of 2,2′-disulfanodiylbis(6-methyl-3-nitropyridine) , the 1H and 13C NMR spectra confirm the symmetric nature of the molecule, where the two 6-methyl-3-nitropyridine units are chemically equivalent. researchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H NMR (400 MHz, CDCl3) | 8.32 | d, J = 2.1 Hz | H-6 |

| 7.38 | dd, J = 7.9, 2.1 Hz | H-4 | |

| 7.05 | d, J = 7.9 Hz | H-3 | |

| 2.58 | q, J = 7.6 Hz | -CH2CH3 | |

| 2.50 | s | -CH3 | |

| 13C NMR (100 MHz, CDCl3) | 155.6 | - | C-2 |

| 148.7 | - | C-6 | |

| 136.3 | - | C-4 | |

| 136.0 | - | C-5 | |

| 123.0 | - | C-3 |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule. These techniques have been used to study the photophysical properties of this compound derivatives.

The UV-Vis absorption spectra of 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine derivatives exhibit broad absorption bands in the 200–600 nm range. nih.gov These absorptions are attributed to π→π* electronic transitions within the pyridine ring's π-system and charge-transfer interactions between the nitro group and the aromatic system. nih.gov

The fluorescence properties of some derivatives have also been investigated. For instance, certain 2-styrylpyridine (B8765038) derivatives, synthesized from 2-methyl-3-nitropyridines, exhibit notable fluorescence. elixirpublishers.com It was observed that the substitution of the nitro group with thiolate anions can dramatically enhance the fluorescence of these compounds. elixirpublishers.com The emission color was found to depend on the specific substitution pattern, with some derivatives emitting yellow light while others emit orange light. elixirpublishers.com

In a study of 2-butylamino-6-methyl-4-nitropyridine N-oxide , cryogenic fluorescence and absorption spectroscopy revealed the presence of multiple species, including a monomer, a hydrogen-bonded dimer, and a π-π stacked dimer, each with distinct spectral signatures. vu.nl

| Compound | Technique | Key Findings |

|---|---|---|

| 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine | UV-Vis Absorption | Broad absorption in the 200–600 nm range due to π→π* and charge-transfer transitions. nih.gov |

| 2-Styrylpyridine derivatives | Fluorescence Emission | Substitution of the nitro group with thiolate enhances fluorescence; emission color depends on substitution. elixirpublishers.com |

| 2-butylamino-6-methyl-4-nitropyridine N-oxide | Absorption and Fluorescence (cryogenic) | Evidence of monomer, H-bonded dimer, and π-π stacked dimer with distinct spectra. vu.nl |

Computational Chemistry and Theoretical Studies on 2 Methyl 3 Nitropyridine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the optimized geometry and electronic properties of molecules. By approximating the electron density, DFT calculations can predict molecular structures with high accuracy. For pyridine (B92270) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with basis sets like 6-311G(d,p) or cc-pVTZ is commonly employed to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

While specific DFT calculation data for 2-methyl-3-nitropyridine is not extensively published, studies on analogous compounds such as 2-hydroxy-5-methyl-3-nitropyridine and 2-amino-3-nitropyridine provide a reliable framework for its expected structural parameters. researchgate.netnajah.edu In these systems, DFT calculations are used to optimize bond lengths, bond angles, and dihedral angles, revealing the most stable three-dimensional arrangement of the atoms.

For this compound, the geometry optimization would reveal a pyridine ring that is largely planar. However, the presence of the methyl and nitro group substituents introduces slight distortions. A key parameter would be the dihedral angle between the plane of the nitro group and the pyridine ring. In similar molecules, like 2-N-phenylamino-3-nitro-4-methylpyridine, this angle is calculated to be around 25° in the gaseous phase, indicating a significant twist of the nitro group out of the ring's plane. nih.gov This twisting is a result of steric hindrance and electronic repulsion between the substituent and the adjacent atoms on the ring. The bond lengths and angles within the pyridine ring are also influenced by the electronic effects of the electron-donating methyl group and the electron-withdrawing nitro group.

Table 1: Predicted Geometrical Parameters for this compound (Based on Analogous Compounds) Note: These are estimated values based on calculations of similar pyridine derivatives. Actual values for this compound would require specific DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C-N (Pyridine Ring) Bond Lengths | ~1.34 - 1.38 Å |

| C-C (Pyridine Ring) Bond Lengths | ~1.39 - 1.41 Å |

| C-CH3 Bond Length | ~1.51 Å |

| C-NO2 Bond Length | ~1.45 Å |

| N-O (Nitro Group) Bond Lengths | ~1.23 Å |

| C-N-C (Pyridine Ring) Angle | ~117° - 120° |

| O-N-O (Nitro Group) Angle | ~125° |

| Dihedral Angle (Pyridine Ring - NO2) | ~20° - 30° |

Natural Bond Orbital (NBO) Analysis for Bonding Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular and intermolecular bonding, charge transfer, and conjugative interactions within a molecular system. najah.edu It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which align with the familiar Lewis structure concepts. uni-muenchen.de

The key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This value represents the stabilization energy resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) non-Lewis NBO. Higher E(2) values indicate stronger interactions.

In the context of this compound, NBO analysis would reveal significant hyperconjugative interactions. The primary interactions would involve the delocalization of electron density from:

The π orbitals of the pyridine ring to the antibonding π* orbitals of the C-N and C-C bonds.

The lone pair (LP) orbitals of the nitrogen atom in the pyridine ring and the oxygen atoms of the nitro group.

The σ orbitals of the C-H bonds in the methyl group into adjacent antibonding orbitals.

Table 2: Expected Major NBO Donor-Acceptor Interactions and Stabilization Energies E(2) for this compound Note: The specific E(2) values require NBO calculations for the title compound. The interactions listed are based on typical findings for substituted nitropyridines.

| Donor NBO | Acceptor NBO | Interaction Type | Expected Significance |

|---|---|---|---|

| π(C-C) Pyridine Ring | π(C-N) Pyridine Ring | π → π (Intra-ring conjugation) | High |

| LP(N) Pyridine Ring | π(C-C) Pyridine Ring | n → π (Lone pair delocalization) | Moderate |

| π(C-C) Pyridine Ring | π(N-O) Nitro Group | π → π (Charge transfer to NO2) | High |

| LP(O) Nitro Group | π(C-N) Pyridine Ring | n → π (Back-donation) | Moderate |

| σ(C-H) Methyl Group | π(C-C) Pyridine Ring | σ → π (Hyperconjugation) | Low to Moderate |

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Charge Transfer Investigations

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital devoid of electrons, acts as an electron acceptor.

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating ability. The energy of the LUMO (ELUMO) is related to its electron affinity and signifies its electron-accepting ability. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy to be excited. taylorandfrancis.com

For this compound, the HOMO is expected to be primarily localized on the pyridine ring and the methyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the adjacent carbon atom of the pyridine ring. nih.gov This spatial separation of the HOMO and LUMO indicates that an electronic transition (e.g., upon absorption of light) would involve an intramolecular charge transfer (ICT) from the methyl-substituted part of the pyridine ring to the nitro group. najah.edu

In a study of similar 2-N-phenylamino-methyl-nitro-pyridine isomers, the theoretical HOMO-LUMO energy gap was calculated to be around 3.13 - 3.16 eV. nih.gov It is expected that this compound would have a comparable energy gap, indicative of a stable but reactive molecule capable of undergoing electronic transitions and charge transfer processes.

Table 3: Predicted Frontier Molecular Orbital Properties for this compound Note: Energy values are illustrative and based on data from analogous compounds.

| Parameter | Predicted Value (eV) | Interpretation |

|---|---|---|

| EHOMO | ~ -6.5 to -7.5 | Electron donating capability |

| ELUMO | ~ -3.0 to -4.0 | Electron accepting capability |

| Energy Gap (ΔE) | ~ 3.0 to 4.0 | Chemical reactivity and stability |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule from the perspective of an approaching electrophile or nucleophile. uni-muenchen.de It is mapped onto a constant electron density surface, using a color scale to represent different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral potential. researchgate.net

For this compound, the MEP map would clearly delineate the effects of its substituents.

Negative Potential (Red): The most negative regions would be concentrated around the oxygen atoms of the nitro group due to their high electronegativity and the lone pairs of electrons. The nitrogen atom of the pyridine ring also represents a site of negative potential, although its electron density is somewhat reduced by the adjacent nitro group. These red areas are the most likely sites for electrophilic attack or hydrogen bonding interactions.

Positive Potential (Blue): The most positive regions would be located around the hydrogen atoms of the methyl group and the hydrogen atoms attached to the pyridine ring. The area around the carbon atom bonded to the nitro group would also exhibit a degree of positive potential due to the strong electron-withdrawing effect. These blue areas are susceptible to nucleophilic attack.

Neutral Potential (Green): The carbon backbone of the pyridine ring would generally show a more neutral potential, forming a transition zone between the positive and negative regions.

The MEP map provides a clear, intuitive picture of the molecule's reactivity, corroborating the findings from NBO and FMO analyses. It visually confirms that the nitro group's oxygen atoms are the primary sites for electrophilic interaction, while nucleophiles would be directed towards the ring's hydrogen atoms or the carbon skeleton. nih.gov

Conformational Analysis through Computational Methods

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. For a molecule like this compound, the primary source of conformational flexibility is the rotation around single bonds, specifically the C-C bond connecting the methyl group to the ring and the C-N bond connecting the nitro group.

Computational methods, particularly DFT, are used to explore the potential energy surface (PES) of the molecule. This is often done by performing a "relaxed scan," where a specific dihedral angle is systematically varied in steps, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy for that constrained arrangement.

For this compound, the two key dihedral angles to investigate would be:

H-C-C-N (Methyl Group Rotation): This analysis would likely show a relatively low barrier to rotation for the methyl group, with three stable (staggered) conformations that are energetically very similar.

C-C-N-O (Nitro Group Rotation): This is the more significant conformational parameter. The scan of this dihedral angle would reveal the energy profile for the rotation of the nitro group relative to the pyridine ring. The minimum energy conformation would likely be the one where the nitro group is twisted out of the plane of the pyridine ring, as predicted by single-point geometry optimizations. nih.gov The energy barrier to rotation would provide information on the rigidity of this orientation. A higher barrier indicates that the twisted conformation is significantly more stable than a planar one, likely due to a combination of steric hindrance and electronic effects.

By mapping the energy as a function of these rotations, computational analysis can identify the global minimum energy conformer, which is the most populated and representative structure of the molecule under normal conditions.

Advanced Applications and Research Horizons of 2 Methyl 3 Nitropyridine in Organic Chemistry

Role as Precursors for Bioactive Molecules and Drug Design

2-Methyl-3-nitropyridine serves as a key starting material in the synthesis of various biologically active compounds, demonstrating its importance in medicinal chemistry and drug discovery.

Intermediate in Pharmaceutical Synthesis

This compound is utilized as a crucial intermediate in the synthesis of substituted azaindoles. Specifically, it is a starting reagent for the preparation of 3-substituted-4-azaindoles and 6-azaindoles. Azaindole scaffolds are present in many biologically active natural products and synthetic derivatives, with several therapeutic agents containing this structural motif. The synthesis of these azaindole cores from pyridine-based precursors like this compound is a key area of research in pharmaceutical development.

Contributions to Anticancer Agent Research

The utility of this compound in anticancer research is primarily through its role as a precursor to 3-azaindole derivatives. A study on novel 3-azaindolyl-4-arylmalemides, which can be synthesized from azaindole precursors, demonstrated significant antiproliferative activity. These compounds have been shown to exhibit potent inhibition of protein kinases and angiogenesis, which are critical processes in tumor growth and metastasis. The research into these derivatives highlights the indirect but vital contribution of this compound to the development of potential anticancer agents.

| Compound Class | Biological Activity | Relevance to this compound |

| 3-Azaindolyl-4-arylmalemides | Antiproliferative, antiangiogenic, protein kinase inhibition | Synthesized from azaindole precursors, which can be derived from this compound. |

Investigations into Antiviral Properties

While pyridine (B92270) derivatives are investigated for a wide range of biological activities, including antiviral properties, a direct synthetic pathway from this compound to a specific antiviral agent has not been detailed in the available research.

Research on Enzyme Inhibitors (e.g., JAK2, SSAO, HIV Reverse Transcriptase)

Research has shown that derivatives of 3-azaindoles, which can be synthesized from this compound, act as potent inhibitors of several protein kinases. Specifically, novel 3-azaindolyl-4-arylmalemides have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR), FMS-like tyrosine kinase 3 (FLT-3), and Glycogen Synthase Kinase-3β (GSK-3β).

However, specific studies detailing the synthesis of Janus kinase 2 (JAK2), Semicarbazide-Sensitive Amine Oxidase (SSAO), or HIV Reverse Transcriptase inhibitors directly from this compound are not prominently featured in the reviewed literature. While nitropyridines, in general, are used as precursors for a variety of bioactive molecules, including JAK2 inhibitors, the direct lineage from this compound for these specific enzyme targets is not explicitly documented.

Development in Agrochemical Research

Pyridine-based compounds are integral to the agrochemical industry, serving as the foundation for numerous herbicides, fungicides, and insecticides. While it is stated that chlorinated and fluorinated derivatives of methylpyridine are used to produce a variety of pesticides, specific examples of agrochemicals synthesized directly from this compound are not detailed in the provided research. The general utility of nitropyridines as precursors for herbicides and insecticides is acknowledged, but direct synthetic applications of this compound in this area require further specific examples.

Applications in Materials Science

In the realm of materials science, this compound serves as a precursor for the synthesis of fluorescent molecules. Specifically, it is used to synthesize 2-styryl-3-nitropyridines through a reaction with various aromatic aldehydes. These resulting 2-styrylpyridine (B8765038) derivatives have been shown to possess remarkable fluorescent properties. The synthesis is achieved under mild conditions, providing a viable metal-free alternative to other coupling reactions.

The fluorescent properties of these compounds are influenced by their molecular structure. For instance, compounds bearing a dimethylamino group did not exhibit visible fluorescence but showed strong absorption of visible light, resulting in a deep purple color. This is attributed to the conjugation of the electron-deficient nitropyridine ring with the dimethylamino group. This tunable property makes these derivatives of this compound interesting candidates for the development of novel organic optical materials.

| Derivative of this compound | Synthetic Method | Application in Materials Science |

| 2-Styryl-3-nitropyridines | Reaction with aromatic aldehydes | Fluorescent molecules, potential for organic optical materials |

Exploration as Organic Optical Materials and Fluorescent Compounds

The unique electronic properties conferred by the nitro group and the pyridine ring make this compound and its derivatives subjects of interest in the field of organic optical materials. The introduction of a nitro group into the pyridine ring facilitates its functionalization, which can lead to the development of efficient organic optical materials. nih.govnih.gov Research has demonstrated that derivatives of nitropyridine are promising candidates for creating materials with nonlinear optical (NLO) properties. These materials are crucial for applications in high-speed information processing due to their potential for ultra-low energy consumption and ultra-high bandwidth in electro-optic modulation.

In the realm of fluorescent compounds, this compound serves as a precursor for novel fluorescent molecules. nih.govnih.gov Through chemical modifications, such as condensation reactions with various aromatic aldehydes, this compound can be converted into 2-styryl-3-nitropyridines. mdpi.com Certain derivatives synthesized from 2-methyl- and 2-arylvinyl-3-nitropyridines have been found to exhibit significant fluorescence with a large Stokes shift. nih.govnih.gov The photophysical properties of these compounds are influenced by their substitution patterns, and some have shown remarkable fluorescent characteristics. mdpi.com The relationship between the structure of these molecules and their fluorescent properties is a key area of ongoing research, aiming to develop novel fluorescent dyes. mdpi.com

The following table summarizes the synthesis and photophysical observations of some fluorescent compounds derived from this compound precursors.

| Precursor | Derivative Class | Key Synthetic Step | Observed Photophysical Property |

| 2-Methyl-3,5-dinitropyridine (B14619359) | 2-Styryl-3,5-dinitropyridines | Condensation with aromatic aldehydes | Some fluorescence, observable at high concentrations. mdpi.com |

| 2-Methyl-3-nitro-5-bromopyridine N-oxide | 2-Styryl-3-nitro-5-bromopyridine N-oxides | Condensation with aromatic aldehydes | Varies with styryl substituent; some show strong fluorescence. |

| 2-Methyl-3-nitropyridines | 2-Arylvinyl-3-nitropyridines | Reaction with thiols | Large Stokes shift in some derivatives. nih.govnih.gov |

Contribution to Advanced Material Development (e.g., Polymers, Coatings)

The utility of this compound extends into the development of advanced materials, where its derivatives can be incorporated into polymers and coatings to enhance their functional properties. Recent studies have explored the use of dyes derived from pyridine compounds, such as 2-N-phenylamino-methyl-nitro-pyridine isomers, in the creation of smart materials. nih.gov

One notable application is the incorporation of these derivatives into chitosan-based polymers. nih.gov These pyridine-derived compounds have demonstrated the ability to act as effective colorants with excellent intensity and stability, as well as low toxicity. nih.gov When integrated into chitosan (B1678972) films, they not only provide coloration but also have the potential to improve the functional characteristics of the polymer matrix. nih.gov The good solubility of these dyes in chitosan gel facilitates an efficient and economical coloring process, which is a valuable attribute for industrial applications in areas like packaging films. nih.gov This research highlights the potential of this compound derivatives to contribute to the creation of functional and "smart" materials. nih.gov

Versatility as Building Blocks for Complex Heterocyclic Systems

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the pyridine ring, which is enhanced by the presence of the nitro and methyl groups. mdpi.comresearchgate.net These functional groups allow for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex heterocyclic systems. mdpi.comresearchgate.net The nitro group, in particular, facilitates nucleophilic aromatic substitution reactions, which is a cornerstone of its utility in building intricate molecular architectures. mdpi.com

Synthesis of Azaindoles and Azaindolyl-arylmalemides

While direct, single-step syntheses of azaindoles (also known as pyrrolopyridines) from this compound are not commonly reported, its role as a key intermediate is significant. The synthesis of various azaindole isomers often commences from substituted aminopyridines. rsc.orgchemrxiv.org The this compound molecule can be readily converted to 3-amino-2-methylpyridine (B1201488) through the reduction of the nitro group. This resulting aminopyridine is a crucial precursor for constructing the fused pyrrole (B145914) ring of the azaindole system.

For instance, the synthesis of 6-azaindoles has been efficiently achieved from 3-amino-4-methylpyridines. rsc.orgchemrxiv.orgchemrxiv.org A similar strategy can be envisioned where the corresponding aminopyridine derived from this compound undergoes cyclization reactions to form the desired azaindole core. The development of scalable and efficient syntheses of substituted azaindoles is an active area of research, with methods like formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines being explored. rsc.orgchemrxiv.org

Once the azaindole scaffold is synthesized, it can be further functionalized to produce more complex molecules like azaindolyl-arylmalemides. This subsequent derivatization would typically involve reactions at the nitrogen of the pyrrole ring or at other reactive positions on the azaindole nucleus.

Preparation of Naphthyridines, Pyrrolopyridines, and Pyridodiazines

The synthesis of naphthyridines, which are bicyclic heterocyclic compounds containing two pyridine rings, often utilizes aminopyridines as starting materials. nih.govresearchgate.netmdpi.comnih.gov As with azaindoles, this compound can serve as a precursor to the necessary aminopyridine building blocks through the reduction of its nitro group. Various synthetic strategies for naphthyridines, such as the Skraup, Friedlander, and Gould-Jacobs reactions, all rely on the availability of appropriately substituted aminopyridines. nih.govnih.gov For example, 1,5-naphthyridine (B1222797) derivatives can be prepared from 3-aminopyridines through reactions with carbonyl compounds or their equivalents. nih.govresearchgate.net

Pyrrolopyridines are isomeric with azaindoles, and as such, the synthetic utility of this compound as a precursor to aminopyridines is equally relevant for this class of compounds. nih.gov The pyrrolopyridine scaffold is present in numerous natural products and pharmacologically active molecules. nih.gov

The synthesis of pyridodiazines from this compound is less commonly documented in readily available literature. However, the general reactivity of nitropyridines suggests that they could potentially be used to construct pyridodiazine systems through multi-step synthetic sequences.

Derivations to Isoxazolo[4,5-b]pyridines

A more direct application of this compound as a building block is in the synthesis of isoxazolo[4,5-b]pyridines. An efficient method for the preparation of these compounds has been developed starting from 2-chloro-3-nitropyridines. This process involves the in situ formation of 2-methyl-3-nitropyridines, which are then used in subsequent steps without purification.

The synthetic route proceeds through the reaction of 2-chloro-3-nitropyridines with a malonic ester anion, followed by decarbonylation to yield the this compound intermediate. This intermediate is then converted into an enamine, which upon nitrosation, forms an oxime. The final step is an intramolecular nucleophilic substitution of the nitro group, leading to the formation of the isoxazolo[4,5-b]pyridine (B12869654) ring system. This method is valued for its use of readily available starting materials, mild reaction conditions, and high product yields.

The following table outlines the key steps in the synthesis of Isoxazolo[4,5-b]pyridines from 2-Chloro-3-nitropyridines, highlighting the role of this compound.

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 2-Chloro-3-nitropyridines | Diethyl malonate, NaH | Pyridylacetoacetic esters |

| 2 | Pyridylacetoacetic esters | - (Decarbonylation) | 2-Methyl-3-nitropyridines |

| 3 | 2-Methyl-3-nitropyridines | DMF-DMA | Enamines |

| 4 | Enamines | Nitrosating agent | Oximes (Isonitroso compounds) |

| 5 | Oximes | Base | Isoxazolo[4,5-b]pyridines |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-methyl-3-nitropyridine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution of 2-chloro-3-nitropyridine with methylating agents (e.g., methyl Grignard reagents) in aprotic solvents like tetrahydrofuran (THF) or acetonitrile. Reaction efficiency depends on temperature control (60–80°C) and exclusion of moisture . Purification involves column chromatography using ethyl acetate/hexane gradients. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

- Key Data : Reported yields range from 65–80% under inert atmospheres. Side products like 3-nitro-2-phenoxypyridine may form if phenolic contaminants are present .

Q. How can spectroscopic techniques (NMR, IR, MS) reliably characterize this compound?

- Methodology :

- ¹H NMR : Expect aromatic protons at δ 8.2–8.6 ppm (pyridine ring) and a methyl singlet at δ 2.5–2.7 ppm.

- ¹³C NMR : Pyridine carbons appear at 120–150 ppm; the nitro group shifts adjacent carbons upfield .

- IR : Strong NO₂ asymmetric stretching at 1520–1550 cm⁻¹ and C–N stretching at 1340–1380 cm⁻¹ .

- GC-MS : Molecular ion peak at m/z 138 (base peak) with fragmentation patterns confirming methyl and nitro substituents .

Q. What solvent systems are optimal for recrystallizing this compound?

- Methodology : Ethanol and ethyl acetate are preferred due to moderate polarity and low boiling points. Solubility testing shows 25 mg/mL in ethanol at 25°C. For high-purity crystals, slow cooling (0.5°C/min) from saturated solutions reduces inclusion of nitro byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Methodology : Discrepancies often arise from competing pathways (e.g., nitration vs. oxidation). Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify intermediates. For example, chlorination of this compound with PCl₅/POCl₃ may yield unwanted dichloro derivatives; monitoring via ³¹P NMR confirms phosphonate byproducts .

- Data Analysis : Compare kinetic studies (e.g., Arrhenius plots) to identify temperature-sensitive steps. Adjust stoichiometry of methylating agents to suppress side reactions .

Q. What strategies mitigate the formation of dichloro-(3-nitro-2-pyridyl)methylphosphonic dichloride during chlorination?

- Methodology : Replace PCl₅ with milder chlorinating agents (e.g., SOCl₂) to reduce electrophilic substitution at the methyl group. Alternatively, introduce protecting groups (e.g., tert-butyldimethylsilyl) on the pyridine nitrogen prior to chlorination .

- Validation : X-ray crystallography (e.g., CCDC deposition 2212345) confirms structural integrity post-modification .

Q. How does microwave-assisted synthesis improve efficiency in nitro-pyridine functionalization?

- Methodology : Microwave irradiation (150–200 W, 100–120°C) reduces reaction times from hours to minutes for aryloxy substitutions. Use sealed vessels with THF or DMF as solvents to enhance dielectric heating. For example, 2-(2-halophenoxy)-3-nitropyridine derivatives achieve >90% yield in 15 minutes .

- Advantages : Reduced decomposition of nitro groups compared to conventional heating .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?

- Methodology :

- Antiplasmodial Activity : Test against Plasmodium falciparum (strain 3D7) using SYBR Green I fluorescence (IC₅₀ = 28.9 µM observed for dichloro derivatives) .

- Cytotoxicity : HepG2 cell viability assays (CC₅₀ = 62.5 µM) via MTT protocol .

- Data Interpretation : Compare selectivity indices (CC₅₀/IC₅₀) to prioritize compounds for in vivo studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.